molecular formula C34H65N3O13S2 B13839816 Biotin PEG Thiol

Biotin PEG Thiol

Cat. No.: B13839816
M. Wt: 788.0 g/mol
InChI Key: NUQCLJAPLBLADY-PHDGFQFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biotin PEG Thiol, also known as Biotin-PEG-SH, is a thiolated biotin polyethylene glycol derivative. It consists of a biotin molecule attached to one end of a polyethylene glycol (PEG) chain, with a free thiol group (-SH) at the other end. Biotin is a bioactive small molecule with a high affinity for avidin or streptavidin, making it useful for various bioconjugation applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin PEG Thiol is synthesized by conjugating biotin to a PEG chain through a stable amide linker. The thiol group is introduced at the other end of the PEG chain. The synthesis involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Biotin PEG Thiol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include biotinylated proteins, antibodies, peptides, and other materials. These products are used in various bioconjugation applications .

Mechanism of Action

Biotin PEG Thiol exerts its effects through the high-affinity binding of biotin to avidin or streptavidin. The thiol group allows for specific conjugation to thiol-reactive groups, enabling the modification of various biomolecules and surfaces. The PEG linker provides water solubility and flexibility, enhancing the stability and functionality of the conjugated products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high affinity for avidin or streptavidin, combined with the versatility of the thiol group for various conjugation reactions. The PEG linker enhances water solubility and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C34H65N3O13S2

Molecular Weight

788.0 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C34H65N3O13S2/c38-32(4-2-1-3-31-33-30(29-52-31)36-34(39)37-33)35-5-6-40-7-8-41-9-10-42-11-12-43-13-14-44-15-16-45-17-18-46-19-20-47-21-22-48-23-24-49-25-26-50-27-28-51/h30-31,33,51H,1-29H2,(H,35,38)(H2,36,37,39)/t30-,31-,33-/m0/s1

InChI Key

NUQCLJAPLBLADY-PHDGFQFKSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.